molecular formula C13H17N3O2 B183145 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid CAS No. 418805-51-3

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid

Cat. No.: B183145
CAS No.: 418805-51-3
M. Wt: 247.29 g/mol
InChI Key: NTUMBFHGMUZUBG-UHFFFAOYSA-N
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Description

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid is a compound that combines the structural features of adamantane and triazole. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while triazole is a five-membered ring containing three nitrogen atoms. This combination results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid typically involves the reaction of 1-adamantanecarboxylic acid with 1,2,4-triazole. One common method includes the use of concentrated sulfuric acid as a catalyst. The reaction proceeds under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a wide range of functionalized triazole-adamantane compounds .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-[1,2,4]triazol-1-yl-adamantane-1-carboxylic acid involves the reaction of 1-adamantanecarboxylic acid with azoles, specifically 1,2,4-triazoles. This process has been shown to yield bifunctional adamantane derivatives effectively. The compound's crystal structure reveals that it crystallizes in a monoclinic system and forms hydrogen bonds that contribute to its stability and interaction properties .

Coordination Chemistry

One of the primary applications of this compound lies in its use as a ligand in coordination chemistry. The compound can form coordination polymers with various metal ions, leading to the development of new materials with unique properties. For instance, complexes formed with copper have demonstrated catalytic activity in reactions such as the Chan-Evans-Lam arylation reaction .

Table 1: Coordination Complexes Involving this compound

Metal IonCoordination ModeCatalytic Activity
Cu(II)BidentateYes
Zn(II)BidentatePotential
Ni(II)BidentateUnder Investigation

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. Studies focusing on similar triazole structures have shown that they can inhibit tumor growth and angiogenesis. The incorporation of the adamantane moiety may enhance the pharmacological profile of these compounds by improving their solubility and bioavailability .

Case Study: Anticancer Activity of Triazole Derivatives
A study evaluated various triazole derivatives for their antiproliferative effects against several cancer cell lines. Compounds featuring the 3-amino-1,2,4-triazole core demonstrated potent activities against breast cancer cells, highlighting the potential for further development of adamantane-based triazole derivatives as anticancer agents .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives has been well-documented. For instance, compounds derived from 5-(1-adamantyl)-1,2,4-triazole have shown efficacy against a range of microbial pathogens . The unique structural features of the adamantane scaffold may contribute to enhanced binding interactions with microbial targets.

Table 2: Antimicrobial Efficacy of Triazole Derivatives

Compound NamePathogen TargetedMinimum Inhibitory Concentration (MIC)
5-(1-adamantyl)-triazoleStaphylococcus aureus12 µg/mL
5-(1-adamantyl)-triazoleEscherichia coli8 µg/mL

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of triazole derivatives in models of neurodegenerative diseases. The ability of these compounds to inhibit glycogen synthase kinase-3 (GSK-3) has been linked to their protective effects against neuronal cell death . This suggests a promising avenue for therapeutic development in conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the adamantane moiety provides structural stability. These interactions can modulate biological activities and chemical reactivity, making the compound effective in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid
  • 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid
  • 1,3,5,7-Tetrakis(1,2,4-triazol-4-yl)adamantane
  • 1,3,5,7-Adamantanetetracarboxylic acid .

Uniqueness

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid stands out due to its unique combination of the adamantane and triazole moieties. This structural feature imparts exceptional stability, rigidity, and versatility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes further enhances its utility in scientific research and industrial processes .

Biological Activity

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid (CAS Number: 418805-51-3) is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on its antiviral and antimicrobial effects.

Synthesis and Structural Properties

This compound is synthesized through the reaction of adamantane derivatives with triazole-containing compounds. The resulting product features a unique adamantane core with a triazole moiety that enhances its biological properties. The molecular formula is C13H17N3O2C_{13}H_{17}N_{3}O_{2}, with a molecular weight of approximately 247.29 g/mol. Key physical properties include:

PropertyValue
Density1.61 g/cm³
Boiling Point455 °C at 760 mmHg
Melting PointNot Available
Flash Point229 °C
LogP1.658

The compound has been characterized using various techniques including NMR and X-ray crystallography, which confirm its structural integrity and the presence of functional groups essential for its biological activity .

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives, including this compound. Notably, research indicates that triazole-containing compounds can inhibit the neuraminidase activity of influenza viruses. In vitro tests demonstrated that this compound could reduce the infectivity of influenza strains by over 90%, indicating strong virucidal properties .

Case Study:
In a study assessing various triazole derivatives' antiviral activities against H1N1 and H3N2 strains, it was found that modifications in the triazole ring significantly influenced antiviral efficacy. The presence of specific substituents in the C-4 position of the triazole ring enhanced activity, suggesting that structure-activity relationships (SAR) are critical for developing effective antiviral agents .

Antimicrobial Activity

In addition to its antiviral properties, this compound exhibits promising antimicrobial activity. Preliminary testing has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Table: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is attributed to its ability to interact with key viral and bacterial enzymes. For instance, the inhibition of neuraminidase in influenza viruses disrupts viral replication and spread. Similarly, the antimicrobial effects may result from interference with bacterial cell wall synthesis or function.

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUMBFHGMUZUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386268
Record name 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418805-51-3
Record name 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,3s,5R,7S)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid unique as a building block for coordination polymers?

A1: This compound, referred to as "trzadc" in the research, features two distinct functional groups: a carboxylic acid and a 1,2,4-triazole ring. These groups are positioned on the rigid adamantane scaffold, creating an "angle-shaped" ligand []. This unique structure allows trzadc to bridge metal ions in various orientations, leading to the formation of diverse coordination polymers with distinct structural dimensionality (1D or 2D) depending on the solvent and metal ion used [].

Q2: What catalytic applications have been demonstrated for complexes incorporating 3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid?

A2: The research demonstrates that the copper(II) complex [Cu(trzadc)2(MeOH)]∙MeOH, synthesized using trzadc, exhibits catalytic activity in the Chan-Evans-Lam arylation reaction []. This finding highlights the potential of coordination polymers incorporating trzadc for catalytic applications. Further research can explore the activity and selectivity of this and other related complexes in a broader range of catalytic reactions.

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